molecular formula C13H18N2O3S B11158522 N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-ethoxyacetamide

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-ethoxyacetamide

Cat. No.: B11158522
M. Wt: 282.36 g/mol
InChI Key: WXNWBOASHLBOMO-UHFFFAOYSA-N
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Description

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-ethoxyacetamide is a complex organic compound with a molecular formula of C14H18N2O3S. This compound is known for its unique structure, which includes a benzothiazole ring fused with a tetrahydro-1,3-benzothiazol-2-yl group and an ethoxyacetamide side chain. It is primarily used in research and development within the pharmaceutical and chemical industries.

Preparation Methods

The synthesis of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-ethoxyacetamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminothiophenol with ethyl acetoacetate, followed by cyclization and subsequent acylation to introduce the ethoxyacetamide group. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-ethoxyacetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-ethoxyacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-ethoxyacetamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell walls or anticancer activity by inducing apoptosis in cancer cells.

Comparison with Similar Compounds

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-ethoxyacetamide can be compared with similar compounds such as:

Properties

Molecular Formula

C13H18N2O3S

Molecular Weight

282.36 g/mol

IUPAC Name

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-2-ethoxyacetamide

InChI

InChI=1S/C13H18N2O3S/c1-4-18-7-10(17)15-12-14-8-5-13(2,3)6-9(16)11(8)19-12/h4-7H2,1-3H3,(H,14,15,17)

InChI Key

WXNWBOASHLBOMO-UHFFFAOYSA-N

Canonical SMILES

CCOCC(=O)NC1=NC2=C(S1)C(=O)CC(C2)(C)C

Origin of Product

United States

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